Ljh685 Ljh685 LJH685 is an inhibitor of p90 ribosomal S6 kinases (RSKs, also known as MAP kinase-activated protein kinases, or MAPKAPKs) that inhibits RSK1, 2, and 3 in vitro with IC50 values of 6, 5, and 4 nM, respectively. It is selective for RSKs over a panel of 96 other kinases. LJH685 blocks RSK activity in cells, preventing phosphorylation of y-box-binding protein 1 on Ser102.1 The inhibition of RSK activity correlates with antiproliferative effects in MAPK pathway-dependent cancer cell lines, but only in an anchorage-independent growth setting.
LJH685 is a potent and specific RSK inhibitor.
Brand Name: Vulcanchem
CAS No.: 1627710-50-2
VCID: VC0533337
InChI: InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
SMILES: CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Molecular Formula: C22H21F2N3O
Molecular Weight: 381.4 g/mol

Ljh685

CAS No.: 1627710-50-2

Cat. No.: VC0533337

Molecular Formula: C22H21F2N3O

Molecular Weight: 381.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ljh685 - 1627710-50-2

Specification

Description LJH685 is an inhibitor of p90 ribosomal S6 kinases (RSKs, also known as MAP kinase-activated protein kinases, or MAPKAPKs) that inhibits RSK1, 2, and 3 in vitro with IC50 values of 6, 5, and 4 nM, respectively. It is selective for RSKs over a panel of 96 other kinases. LJH685 blocks RSK activity in cells, preventing phosphorylation of y-box-binding protein 1 on Ser102.1 The inhibition of RSK activity correlates with antiproliferative effects in MAPK pathway-dependent cancer cell lines, but only in an anchorage-independent growth setting.
LJH685 is a potent and specific RSK inhibitor.
CAS No. 1627710-50-2
Molecular Formula C22H21F2N3O
Molecular Weight 381.4 g/mol
IUPAC Name 2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol
Standard InChI InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3
Standard InChI Key IKUFKDGKRLMXEX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Canonical SMILES CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Appearance Solid powder

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